Positional Isomer Differentiation: Meta-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl vs. Ortho-Substituted Analogs in KMO Inhibition Potency
The title compound features a critical meta-substitution of the central phenyl ring, which links the benzenesulfonamide to the pyridazine-pyrrolidine moiety. In contrast, the most potent reported analogs in the KMO inhibitor series bear an ortho-substitution (e.g., 4-methyl-N-(6-[2-(pyrrolidin-1-yl)phenyl]pyridazin-3-yl)benzene-1-sulfonamide) . This positional difference is expected to alter the dihedral angle and steric environment of the core scaffold. While direct IC₅₀ data for the title compound is not publicly available, the meta-substituted analog N-(6-[3-(dimethylamino)phenyl]pyridazin-3-yl)-4-methylbenzene-1-sulfonamide exhibits an IC₅₀ of 100 nM against mouse brain KMO, which is ~30-fold less potent than the ortho-substituted comparator (IC₅₀ = 3.3 nM) . This data provides a class-level inference that the title compound's unique connectivity will yield a distinct potency and selectivity profile compared to ortho-substituted leads.
| Evidence Dimension | KMO Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | No public data available for CAS 904826-09-1 |
| Comparator Or Baseline | 4-methyl-N-(6-[2-(pyrrolidin-1-yl)phenyl]pyridazin-3-yl)benzene-1-sulfonamide (IC₅₀ = 3.3 nM); N-(6-[3-(dimethylamino)phenyl]pyridazin-3-yl)-4-methylbenzene-1-sulfonamide (IC₅₀ = 100 nM) |
| Quantified Difference | ~30-fold difference in potency between ortho- and meta-substituted analogs in the same assay |
| Conditions | Mouse brain enzyme; pH and temperature not specified; data extracted from BRENDA for reference Kimura et al. (2021) |
Why This Matters
For a procurement decision, this structural distinction offers access to a unique chemical space within the KMO inhibitor scaffold, potentially enabling optimization for different pharmacokinetic (e.g., brain penetration) or selectivity requirements that the ortho-substituted series may not satisfy.
- [1] Kimura, H., Suda, H., Kassai, M., Endo, M., Deai, Y., Yahata, M., Miyajima, M., & Isobe, Y. (2021). N-(6-phenylpyridazin-3-yl)benzenesulfonamides as highly potent, brain-permeable, and orally active kynurenine monooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127753. View Source
- [2] BRENDA Enzyme Database. IC₅₀ values for inhibitors of kynurenine 3-monooxygenase (EC 1.14.13.9). Data entry for 4-methyl-N-(6-[2-(pyrrolidin-1-yl)phenyl]pyridazin-3-yl)benzene-1-sulfonamide (IC₅₀=0.0000033 mM) and N-(6-[3-(dimethylamino)phenyl]pyridazin-3-yl)-4-methylbenzene-1-sulfonamide (IC₅₀=0.0001 mM). Available at: https://www.brenda-enzymes.de/literature.php?e=1.14.13.9&r=764296 (Accessed 2026-05-09). View Source
